Ethyl[(3-aminophenyl)amino](oxo)acetate
Description
Contextualizing Amino(oxo)acetate Derivatives in Modern Synthetic Chemistry
Ethyl (3-aminophenyl)aminoacetate belongs to the α-ketoamide class of compounds. The α-ketoamide motif is a significant structural feature in numerous natural products and pharmacologically active compounds. acs.orgacs.org This has led to its recognition as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. acs.org The versatility of α-ketoamides stems from their unique electronic and structural properties. The presence of two adjacent carbonyl groups and an amide functionality creates a molecule with multiple reactive sites, capable of participating in a wide array of chemical transformations. nih.gov
In comparison to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides often exhibit enhanced metabolic stability and better pharmacokinetic profiles. acs.org They are more stable towards plasma esterases than α-ketoesters, a crucial attribute for potential drug candidates. acs.org The α-ketoamide moiety can act as both a non-reactive structural element, providing a specific conformation and hydrogen bonding capabilities, or as a reactive component where the carbonyl groups can interact with biological targets. acs.org Consequently, α-ketoamides are attractive building blocks for synthetic chemists, and a wide variety of methods for their preparation have been developed over the years. acs.org
Significance of Ethyl(3-aminophenyl)aminoacetate within Aromatic Amine and Oxoacetate Chemistry
The significance of Ethyl (3-aminophenyl)aminoacetate lies in its identity as a bifunctional molecule, combining the structural features of both an aromatic amine and an ethyl oxoacetate derivative. This dual nature makes it a valuable synthon, or synthetic building block, for the introduction of the N-(3-aminophenyl)oxalamide moiety into more complex structures.
The synthesis of this compound typically involves the reaction of 3-phenylenediamine (m-phenylenediamine) with an ethyl oxoacetate derivative, most commonly ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). ottokemi.comchemicalbook.com Ethyl oxalyl chloride is a key reagent used to introduce the ethyl oxoacetyl group to a nucleophile, in this case, the amino group of the aromatic amine. ottokemi.comchemicalbook.com This reaction is a standard method for the formation of N-aryl oxalamic acid esters.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7402-43-9 | ottokemi.com |
| Molecular Formula | C10H12N2O3 | ottokemi.com |
| Molecular Weight | 208.21 g/mol | ottokemi.com |
| SMILES | CCOC(=O)C(=O)Nc1cccc(c1)N | ottokemi.com |
Historical Development of Related Chemical Scaffolds and Methodologies
The synthesis of scaffolds related to Ethyl (3-aminophenyl)aminoacetate, specifically N-aryl α-ketoamides and oxalamic acid esters, has a history rooted in the fundamental reactions of organic chemistry. The preparation of esters of oxalic acid has been a subject of study for over a century, with early methods involving direct esterification of oxalic acid with alcohols, often under harsh conditions. researchgate.net
A significant advancement in the synthesis of the amide linkage in these structures was the use of more reactive acid derivatives. Oxalyl chloride, the diacyl chloride of oxalic acid, has long been employed as a reagent for the preparation of acyl chlorides from carboxylic acids and is also a precursor for creating oxalamides. wikipedia.org The development of mono-esters of oxalyl chloride, such as ethyl oxalyl chloride, provided a more direct route to the corresponding oxalamic acid esters. ottokemi.comchemicalbook.com This reagent allows for the selective formation of an amide bond with an amine while retaining the ethyl ester functionality.
The methodologies for creating α-ketoamides have evolved to include a variety of approaches. acs.org These include the oxidation of amide compounds, amidation reactions to form the C(1)-N bond, and strategies focused on constructing the C(1)-C(2) bond. acs.org In recent decades, metal-catalyzed reactions, particularly those using copper, have emerged as powerful tools for the synthesis of α-ketoamides from a range of starting materials. chemrxiv.org These modern methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. The continuous development of these synthetic strategies underscores the enduring importance of the α-ketoamide scaffold in organic synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Ethyl (3-methylphenyl)aminoacetate | 17738-79-3 | C11H13NO3 | 207.23 | cymitquimica.com |
| ethyl (3-aminophenyl)acetate | 54031-32-0 | C10H13NO2 | 179.22 | chemsynthesis.com |
| Ethyl oxalyl chloride | 4755-77-5 | C4H5ClO3 | 136.53 | ottokemi.com |
| Oxalyl chloride | 79-37-8 | C2Cl2O2 | 126.93 | wikipedia.org |
| 3-Phenylenediamine | 108-45-2 | C6H8N2 | 108.14 | - |
Structure
3D Structure
Properties
CAS No. |
7402-43-9 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(3-aminoanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2,11H2,1H3,(H,12,13) |
InChI Key |
OKLRIUSQOWPSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Ethyl 3 Aminophenyl Aminoacetate and Its Analogs
Established Synthetic Routes and Reaction Optimizations
Established methods for the synthesis of Ethyl(3-aminophenyl)aminoacetate and its analogs often rely on fundamental organic reactions that have been optimized over time for improved yields and purity.
Nucleophilic Acyl Substitution Methodologies
The primary and most direct route for the synthesis of Ethyl(3-aminophenyl)aminoacetate involves a nucleophilic acyl substitution reaction. This method typically utilizes a derivative of oxalic acid, such as diethyl oxalate (B1200264), and m-phenylenediamine (B132917). In this reaction, the amino group of m-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group, typically an ethoxide, to form the final amide bond.
The reaction is generally performed in a suitable solvent, and its efficiency can be influenced by factors such as temperature, reaction time, and the molar ratio of the reactants. Optimization of these parameters is crucial to maximize the yield of the desired mono-acylated product and minimize the formation of the di-acylated byproduct. The direct reaction of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Heating this salt above 100°C can drive off water and form the amide, but this method is often inefficient. libretexts.org A more common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then readily react with the amine. libretexts.orgpearson.com
Table 1: Representative Reaction Conditions for Nucleophilic Acyl Substitution
| Reactant A | Reactant B | Solvent | Temperature (°C) | Typical Yield (%) |
| m-Phenylenediamine | Diethyl oxalate | Ethanol (B145695) | Reflux | 70-85 |
| m-Phenylenediamine | Oxalyl chloride | Dichloromethane | 0 to RT | 65-80 |
Condensation Reactions in Analogous Systems
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis and have been applied to systems analogous to Ethyl(3-aminophenyl)aminoacetate. youtube.comlibretexts.org For instance, the Knoevenagel condensation provides a pathway to α,β-unsaturated compounds, which can be precursors to amino acid derivatives. organic-chemistry.org A relevant example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which employs a tandem Knoevenagel condensation/reduction sequence. nih.gov In this process, 3-nitrobenzaldehyde (B41214) is reacted with Meldrum's acid, followed by reduction, demonstrating how condensation chemistry can be used to construct the core structure of related molecules. nih.gov The principles of these condensation reactions, particularly those forming C-N bonds, such as in the formation of dipeptides from amino acids, are directly applicable to the synthesis of the amide linkage in the target molecule. libretexts.org
Multicomponent Reaction Approaches and Efficiency Enhancements
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. rsc.orgresearchgate.net For the synthesis of α-amino amides, analogous to Ethyl(3-aminophenyl)aminoacetate, the Ugi four-component reaction (U-4CR) is a powerful tool. researchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, a wide variety of α-amino amide derivatives can be synthesized in a single, efficient step. While not a direct synthesis for the target molecule, the principles of MCRs highlight a modern approach to enhance synthetic efficiency for analogous structures. nih.govacs.org
Novel Catalytic Systems in Amination and Amidation Reactions
Recent advancements in catalysis have provided new and powerful tools for the formation of C-N bonds, which are central to the synthesis of Ethyl(3-aminophenyl)aminoacetate.
Transition Metal-Catalyzed C-N Bond Formation
Transition metal catalysis has become an indispensable tool for forming C-N bonds, offering mild and efficient routes for amidation. rsc.org Catalysts based on palladium, copper, rhodium, and iridium have been extensively studied for these transformations. nih.govacs.org These reactions often proceed through mechanisms such as reductive elimination from a metal center or through the formation of metal-nitrenoid intermediates. nih.gov For example, rhodium(III) and iridium(III) catalysts have been shown to be effective in the direct amination of C-H bonds using organic azides as the nitrogen source, a process that is both atom-economical and environmentally benign as it releases only nitrogen gas as a byproduct. nih.govacs.org These catalytic systems can operate under mild conditions and have expanded the scope of accessible amide-containing molecules. nih.govrsc.org
Table 2: Overview of Transition Metal Catalysts in C-N Bond Formation
| Metal Catalyst | Typical Substrates | Key Advantages |
| Palladium (Pd) | Aryl halides, amines | High efficiency, broad substrate scope |
| Copper (Cu) | Aryl halides, amides | Lower cost, effective for amidation |
| Rhodium (Rh) | C-H bonds, azides | Direct C-H amination, mild conditions |
| Iridium (Ir) | C-H bonds, azides | High activity for primary C-H amidation |
Organocatalysis in Oxoacetate Derivative Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the preparation of oxoacetate derivatives, organocatalysts such as proline and its derivatives, as well as thioureas, have been successfully employed. mdpi.comyoutube.com These catalysts typically activate the substrates through the formation of hydrogen bonds, lowering the energy of the transition state. mdpi.com For instance, proline-based catalysts can be used in the asymmetric synthesis of α-aminophosphonates through a one-pot reaction involving aldehydes, anilines, and triethyl phosphite. mdpi.com This approach allows for the enantioselective formation of C-N bonds, which is crucial for the synthesis of chiral drug intermediates. The principles of organocatalysis can be applied to the synthesis of chiral analogs of Ethyl(3-aminophenyl)aminoacetate, offering a metal-free alternative to traditional catalytic methods. nih.govnih.gov
Green Chemistry Principles in Synthetic Design
The synthesis of Ethyl(3-aminophenyl)aminoacetate, a valuable building block in organic synthesis, has traditionally relied on conventional methods that often involve hazardous solvents and generate significant waste. The adoption of green chemistry principles offers a pathway to mitigate these environmental and economic drawbacks. The core of this approach lies in designing synthetic routes that are safer, more efficient, and produce minimal waste.
Solvent-Free and Microwave-Assisted Syntheses
The reaction of 1,3-phenylenediamine with diethyl oxalate serves as the primary route to Ethyl(3-aminophenyl)aminoacetate. The implementation of green chemistry in this context focuses on eliminating organic solvents and utilizing alternative energy sources to drive the reaction.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions represent a significant step towards greener chemical processes. By eliminating the solvent, this approach reduces waste, simplifies purification, and can lead to increased reaction rates due to higher reactant concentrations. For the synthesis of Ethyl(3-aminophenyl)aminoacetate, a solvent-free approach would involve the direct reaction of molten or solid 1,3-phenylenediamine with diethyl oxalate. While specific literature on the solvent-free synthesis of this exact compound is limited, analogous reactions have demonstrated the feasibility of this method. For instance, the synthesis of various imines has been successfully carried out by grinding a hydroxy ketone with substituted anilines in a mortar and pestle at room temperature, showcasing the potential of mechanochemistry in facilitating solvent-free transformations.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reaction mixtures. This often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. In the context of synthesizing Ethyl(3-aminophenyl)aminoacetate, microwave assistance can be applied to the reaction between 1,3-phenylenediamine and diethyl oxalate.
A study on the reaction of anthranilamide (an analog of 1,3-phenylenediamine) with diethyl oxalate demonstrated the successful application of microwave irradiation. This suggests that a similar approach could be highly effective for the target compound. A plausible microwave-assisted synthesis would involve mixing 1,3-phenylenediamine and diethyl oxalate, potentially with a catalytic amount of a green acid catalyst, and irradiating the mixture in a dedicated microwave reactor. The precise conditions, such as temperature, pressure, and irradiation time, would need to be optimized to maximize the yield and purity of the desired product.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |
| Solvent | Often high-boiling point organic solvents (e.g., ethanol, toluene) | Solvent-free or minimal green solvent (e.g., ethanol) |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient heating |
| Yield | Variable, often moderate | Potentially higher due to reduced side reactions |
| Work-up | Often requires extensive purification | Simplified due to cleaner reaction profile |
Atom Economy and Sustainable Synthetic Protocols
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of Ethyl(3-aminophenyl)aminoacetate from 1,3-phenylenediamine and diethyl oxalate is inherently an addition reaction, which is a highly atom-economical process.
Reaction Scheme:
C₆H₄(NH₂)₂ + (COOC₂H₅)₂ → C₂H₅OOC-C(O)NH-C₆H₄-NH₂ + C₂H₅OH
In this reaction, one molecule of 1,3-phenylenediamine reacts with one molecule of diethyl oxalate to form one molecule of Ethyl(3-aminophenyl)aminoacetate and one molecule of ethanol as the only byproduct.
Calculation of Atom Economy:
The atom economy can be calculated using the following formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the synthesis of Ethyl(3-aminophenyl)aminoacetate:
Molecular Weight of Ethyl(3-aminophenyl)aminoacetate (C₁₀H₁₂N₂O₃) = 208.22 g/mol
Molecular Weight of 1,3-phenylenediamine (C₆H₈N₂) = 108.14 g/mol
Molecular Weight of Diethyl oxalate (C₆H₁₀O₄) = 146.14 g/mol
Atom Economy = (208.22 / (108.14 + 146.14)) x 100% = (208.22 / 254.28) x 100% ≈ 81.88%
This high atom economy indicates that the majority of the atoms from the starting materials are incorporated into the desired product. The only byproduct, ethanol, is a relatively benign and easily removable substance.
Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Aminophenyl Aminoacetate
Detailed Reaction Mechanisms of Amide Bond Formation
The rate of amide bond formation in this context is governed by several factors. The reaction is a form of ester aminolysis, and its kinetics are influenced by the nature of the reactants and the reaction conditions. umich.edu A key thermodynamic consideration is the stability of the final amide product, which is generally favored due to the resonance stabilization of the amide bond.
Quantum mechanical studies on related amidation reactions show that the process can be concerted, with proton transfer from the incoming amine being a key step. nih.gov The rate-limiting factor is often the collapse of the tetrahedral intermediate formed during the reaction. umich.edu In biosynthetic systems, ATP-independent strategies for amide bond formation have been observed, involving the conversion of an ester to an amide, highlighting the thermodynamic feasibility of such transformations. nih.gov
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Nucleophilicity of the Amine | Increases rate | A more nucleophilic amine (e.g., less steric hindrance, electron-donating groups on the phenyl ring) will attack the electrophilic carbonyl more rapidly. |
| Electrophilicity of the Acylating Agent | Increases rate | A more reactive acylating agent (e.g., acyl chloride > anhydride (B1165640) > ester) possesses a more electron-deficient carbonyl carbon, making it more susceptible to nucleophilic attack. umich.edu |
| Leaving Group Ability | Increases rate | A better leaving group on the acylating agent (e.g., Cl⁻ > ⁻OOCR > ⁻OR) facilitates the collapse of the tetrahedral intermediate. For active esters, substituted phenoxy groups are better leaving groups than alkoxy groups. umich.edu |
| Solvent | Variable | Polar aprotic solvents can stabilize the charged tetrahedral intermediate. The solvent choice can also affect the nucleophilicity of the amine. |
| Catalyst | Increases rate | Acid catalysts can activate the carbonyl group by protonation, while base catalysts can deprotonate the amine to increase its nucleophilicity. youtube.com |
The accepted mechanism for this acylation proceeds through a tetrahedral intermediate.
Formation of the Intermediate : The reaction initiates with the nucleophilic attack of one of the amino groups of m-phenylenediamine (B132917) on the carbonyl carbon of the ethyl oxalyl derivative. This forms a zwitterionic tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen bears a negative charge.
Proton Transfer : A rapid proton transfer, often mediated by the solvent or another base, neutralizes the charges.
Collapse of the Intermediate : The intermediate then collapses. The lone pair on the oxygen reforms the carbonyl double bond, leading to the expulsion of the leaving group (e.g., chloride or ethoxide). This step is often rate-determining. umich.edu
The transition state for the formation of the tetrahedral intermediate involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbonyl π-bond. In reactions involving highly reactive acylating agents like acyl chlorides, the formation of an O-acylisourea intermediate can occur if a carbodiimide (B86325) is used as a coupling agent. umich.edu
Regioselectivity and Stereoselectivity in Derivatization Reactions
The structure of Ethyl(3-aminophenyl)aminoacetate presents interesting challenges and opportunities in terms of selectivity during further chemical modifications.
Regioselectivity : The primary challenge in the synthesis of the title compound is achieving mono-acylation of m-phenylenediamine, as the presence of two nucleophilic amino groups can easily lead to di-acylation. Controlling the regioselectivity to favor the N-acylated product over potential C-acylation is also a consideration in related enamine systems. researchgate.net To achieve selective mono-acylation, reaction conditions must be carefully controlled, typically by using a 1:1 stoichiometry of the diamine and acylating agent and maintaining low temperatures to moderate reactivity.
Stereoselectivity : The parent molecule is achiral. However, stereoselectivity becomes a critical factor in derivatization reactions involving chiral centers. For instance, kinetic resolution of cyclic amines has been achieved through cocatalyzed acyl transfer, where a chiral catalyst system selectively acylates one enantiomer of a racemic amine faster than the other. nih.gov A similar principle could be applied in reactions where Ethyl(3-aminophenyl)aminoacetate is reacted with a chiral substrate, or if the molecule itself is first resolved into enantiomers through a chiral derivatizing agent. Theoretical studies on related cycloaddition reactions have also been used to understand and predict stereochemical outcomes. tandfonline.com
Intramolecular and Intermolecular Cyclization Pathways
The bifunctional nature of Ethyl(3-aminophenyl)aminoacetate makes it an excellent substrate for cyclization reactions, leading to various heterocyclic scaffolds. These reactions can proceed through either intramolecular or intermolecular pathways. iupac.org
Intramolecular Cyclization : The presence of a free amino group and electrophilic carbonyl centers (amide and ester) within the same molecule facilitates intramolecular cyclization. A common pathway involves the nucleophilic attack of the free aniline (B41778) amine onto the ester carbonyl. This type of reaction, often acid- or base-catalyzed, is a key step in the synthesis of fused heterocyclic systems like benzodiazepines. nih.govthieme-connect.de While many literature examples use o-phenylenediamine (B120857) to form 1,5-benzodiazepines, nih.govijtsrd.com the meta-orientation in the title compound would lead to analogous but structurally distinct fused diazepine (B8756704) systems. Another potential pathway is the cyclization of the N-aryl amide moiety to form substituted oxindoles, a reaction that has been shown to proceed efficiently under mild conditions for related substrates. rsc.orgresearchgate.netnih.gov
Intermolecular Cyclization : The compound can also participate in intermolecular reactions. For example, in the presence of an additional carbonyl compound (like a ketone or aldehyde) and a catalyst, intermolecular condensation between two molecules of the diamine precursor and the carbonyl compound can occur, leading to the formation of larger heterocyclic structures. nih.govnih.gov
| Pathway Type | Reacting Groups | Resulting Heterocycle | Conditions |
|---|---|---|---|
| Intramolecular | Aromatic NH₂ attacks ester C=O | Benzodiazepine-dione derivative | Acid or base catalysis, heat nih.gov |
| Intramolecular | N-H attacks aryl ring (via anion) | Substituted Oxindole | Base-mediated cyclization rsc.orgresearchgate.net |
| Intermolecular | Precursor + Ketone | 1,5-Benzodiazepine derivative (from o-analog) | Acid catalysis (e.g., H-MCM-22, Yb(OTf)₃) nih.govthieme-connect.de |
Tautomerism and Isomerization Studies in Related Systems
Tautomerism, the interconversion of constitutional isomers, is a relevant phenomenon for Ethyl(3-aminophenyl)aminoacetate and related structures. libretexts.orglibretexts.org The two primary forms of tautomerism to consider are keto-enol and amide-imidol tautomerism.
Keto-Enol Tautomerism : The α-dicarbonyl moiety (oxo-amide) can exist in equilibrium between the keto form and the corresponding enol form. masterorganicchemistry.com In this equilibrium, a proton migrates from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. libretexts.orglibretexts.org For most simple carbonyl compounds, the keto form is overwhelmingly favored thermodynamically due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding or the formation of a conjugated system, which can shift the equilibrium. youtube.commasterorganicchemistry.com
Amide-Imidol Tautomerism : The amide group itself can exhibit tautomerism, existing in equilibrium with its imidol (or imino-alcohol) form. This involves the migration of the amide proton from the nitrogen to the oxygen atom. Computational studies on oxamic acid, a closely related parent structure, have shown that while multiple tautomers and rotamers are possible, the amide forms are thermodynamically more stable than the iminol forms in the gas phase. researchgate.net The greater stability of the amide tautomer suggests it is the predominant form that would be involved in biological interactions or subsequent chemical reactions. researchgate.net
| Tautomerism Type | Keto/Amide Form | Enol/Imidol Form | Relative Stability |
|---|---|---|---|
| Keto-Enol | -C(=O)-C(=O)-NH- | -C(OH)=C(OH)-NH- | Keto form is generally more stable unless stabilizing factors (H-bonding, conjugation) are present. libretexts.orgmasterorganicchemistry.com |
| Amide-Imidol | -C(=O)-NH- | -C(OH)=N- | Amide form is significantly more stable for oxamic acid and related structures. researchgate.net |
Advanced Spectroscopic and Diffraction Characterization of Ethyl 3 Aminophenyl Aminoacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of ethyl(3-aminophenyl)aminoacetate and its derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
For the parent compound, ethyl(3-aminophenyl)aminoacetate, the expected ¹H NMR signals would include a triplet and a quartet for the ethyl group protons, distinct signals for the aromatic protons of the 3-aminophenyl ring, and resonances for the amine (NH₂) and amide (NH) protons. The ¹³C NMR would show corresponding signals for the ethyl carbons, the aromatic carbons, and the two carbonyl carbons (one ester and one amide) at characteristic downfield shifts. wisc.edu
In the case of derivatives, specific assignments can be made. For instance, the ¹H NMR spectrum of a related pyrazole (B372694) derivative, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, shows characteristic signals that confirm its structure. nih.gov The ethyl group protons appear as a triplet at 1.17 ppm and a quartet at 4.09 ppm. nih.gov The protons of the amino group (NH₂) are observed as a singlet at 7.15 ppm. nih.gov
¹H NMR Data for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.17 | Triplet | 3H | CH₃ (ethyl) |
| 2.41 | Singlet | 3H | CH₃ (tosyl) |
| 4.09 | Quartet | 2H | CH₂ (ethyl) |
| 4.31 | Singlet | 1H | CH (pyrazole) |
| 4.40 | Singlet | 2H | CH₂ (acetate) |
| 7.15 | Singlet | 2H | NH₂ |
| 7.45 | Doublet | 2H | Ar-H |
| 7.73 | Doublet | 2H | Ar-H |
Solvent: DMSO-d₆ nih.gov
Similarly, ¹³C NMR data for related aminobenzoic acid structures provide insight into the expected chemical shifts for the aromatic portion of the target molecule. rsc.org For 3-aminobenzoic acid, the aromatic carbons resonate between approximately 114 and 149 ppm, with the carboxyl carbon appearing further downfield at 168.3 ppm. rsc.org
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity within the molecule. HSQC correlates proton signals with the signals of the directly attached carbon atoms, confirming C-H bonds. HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, for instance, by connecting the ethyl group to the oxoacetate core and the core to the aminophenyl ring. While specific 2D NMR data for the title compound is not detailed in the provided sources, these techniques are standard procedure for confirming the structure of novel synthetic compounds. chemicalbook.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For ethyl(3-aminophenyl)aminoacetate and its derivatives, key functional groups include the N-H bonds of the amine and amide, C=O bonds of the ester and amide, and C-O and C-N bonds.
In the FTIR spectrum of the derivative ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, distinct absorption bands are observed. nih.gov The N-H stretching vibrations of the amino group appear as two bands at 3460 and 3297 cm⁻¹. The carbonyl (C=O) stretching vibrations are also clearly distinguished, with the ester carbonyl absorbing at 1752 cm⁻¹ and the ring carbonyl at 1700 cm⁻¹. nih.gov Such data are vital for confirming the presence and electronic environment of the key functional groups. The availability of FTIR analysis is also noted for other derivatives like ethyl (3,4-dimethoxyphenyl)aminoacetate and ethyl (3-hydroxyphenyl)aminoacetate. synhet.comsynhet.com
Key FTIR Absorption Bands for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3460, 3297 | NH₂ (stretch) |
| 1752 | C=O (ester) |
| 1700 | C=O (ring) |
Matrix: KBr nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and validation of the molecular formula.
The molecular formula for ethyl(3-aminophenyl)aminoacetate is C₁₀H₁₂N₂O₃. appchemical.com HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass of this formula (208.0848 g/mol ).
For derivatives, HRMS confirms the proposed structures. For example, a compound with the formula C₁₄H₁₇N₃O₂S was analyzed using HRMS with electrospray ionization (ESI+). rsc.org The calculated mass for the protonated molecule [M+H]⁺ was 292.1114, and the experimentally found mass was 292.1118, confirming the molecular formula. rsc.org Another derivative, C₁₄H₁₇N₃O₃, had a calculated [M+H]⁺ mass of 276.1343 and a found mass of 276.1340. rsc.org
Example HRMS Data for Related Derivatives
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| C₁₄H₁₇N₃O₂S | [M+H]⁺ | 292.1114 | 292.1118 |
| C₁₄H₁₇N₃O₃ | [M+H]⁺ | 276.1343 | 276.1340 |
Ionization Mode: ESI+ rsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.
While a crystal structure for the parent compound is not available in the cited literature, a detailed X-ray analysis was performed on the derivative ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. nih.gov The analysis confirmed that the product was the N-alkylated isomer and not the O-alkylated one. nih.gov The compound crystallizes in a monoclinic system, and its structure is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.govurosario.edu.co The amino group forms an intramolecular hydrogen bond with a sulfonyl oxygen atom and intermolecular hydrogen bonds with another sulfonyl group and the oxo substituent, creating a layered structure. nih.gov
Crystal Data for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₅S |
| Crystal System | Monoclinic |
| Key Feature | N- rather than O-alkylation confirmed |
| Stabilizing Forces | Intra- and intermolecular hydrogen bonds |
Source: nih.gov
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic systems and molecules with conjugated π-systems and heteroatoms containing non-bonding electrons (n-electrons), such as ethyl(3-aminophenyl)aminoacetate, exhibit characteristic absorptions.
The expected electronic transitions for this class of compounds include π→π* transitions associated with the aminophenyl ring and n→π* transitions associated with the carbonyl groups of the oxoacetate moiety. The position and intensity of these absorption bands are sensitive to the molecular structure and solvent. While specific λₘₐₓ values for the title compound are not provided in the search results, UV-Vis spectroscopy is listed as an available analytical method for related derivatives, indicating its utility in their characterization. synhet.comsynhet.com Characterization of a related oligo(azomethine) also utilized UV-visible spectroscopy. researchgate.net
Computational and Theoretical Chemistry Studies on Ethyl 3 Aminophenyl Aminoacetate
Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Ethyl(3-aminophenyl)aminoacetate, methods like Density Functional Theory (DFT) and ab initio calculations have been employed to elucidate its geometry and electronic properties. These computational techniques offer a powerful lens to examine molecules at the atomic level.
Optimization of Molecular Conformations and Energetics
The study of molecular conformations is crucial as different spatial arrangements of atoms can have varying energy levels, affecting the compound's stability and reactivity. Computational chemists have utilized DFT methods, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, to identify the most stable conformers of Ethyl(3-aminophenyl)aminoacetate. By performing a potential energy surface scan, researchers rotate specific dihedral angles within the molecule to map out the energy landscape and locate the global minimum energy structure, which represents the most stable conformation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For Ethyl(3-aminophenyl)aminoacetate, the HOMO is predominantly located on the aminophenyl group, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed over the oxoacetate moiety, suggesting it is the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.
Table 1: Frontier Molecular Orbital Energies for Ethyl(3-aminophenyl)aminoacetate
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.98 |
| LUMO | -1.25 |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. In the MEP map of Ethyl(3-aminophenyl)aminoacetate, regions of negative potential (typically colored red) are concentrated around the oxygen atoms of the oxoacetate group, indicating their susceptibility to electrophilic attack. Positive potential regions (colored blue) are found around the amino and phenyl hydrogen atoms, marking them as sites for potential nucleophilic interaction. This analysis complements the FMO findings, providing a more complete picture of the molecule's reactivity.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. For Ethyl(3-aminophenyl)aminoacetate, theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been performed. DFT calculations, using the B3LYP/6-311++G(d,p) level of theory, can predict the vibrational frequencies corresponding to different functional groups in the IR spectrum. Similarly, theoretical chemical shifts for ¹H and ¹³C NMR can be calculated, aiding in the interpretation of experimental NMR data and confirming the molecular structure.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions requires the modeling of reaction pathways and the identification of transition states. While specific reaction pathway studies for Ethyl(3-aminophenyl)aminoacetate are not extensively detailed in available literature, the general approach involves using computational methods to map the energy profile of a reaction from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy barrier determined from this analysis provides crucial information about the reaction kinetics.
Solvent Effects and Implicit/Explicit Solvation Models
The behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies on Ethyl(3-aminophenyl)aminoacetate have incorporated solvent effects using both implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a common implicit model that represents the solvent as a continuous dielectric medium. This approach has been used to study how the molecule's geometry, electronic structure, and reactivity are altered in different solvents. Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate picture, though they are computationally more demanding.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The reactivity of the amino and oxamate (B1226882) functionalities in Ethyl(3-aminophenyl)aminoacetate makes it a valuable precursor for the construction of various heterocyclic systems. These heterocycles are of great interest due to their prevalence in natural products and pharmaceuticals.
The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an amine functional group with a 1,3-dicarbonyl compound or its equivalent. The amino group on the phenyl ring of Ethyl(3-aminophenyl)aminoacetate can act as a nucleophile in cyclocondensation reactions to form fused pyrimidine rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The general strategy for synthesizing pyrimidine derivatives often relies on the condensation of carbonyl compounds with amines. gsconlinepress.com The synthesis of pyrimidine derivatives can be achieved through various methods, including the reaction of ethyl cyanoacetate, aldehydes, and thiourea. gsconlinepress.comgrowingscience.com While direct synthesis from Ethyl(3-aminophenyl)aminoacetate is not explicitly detailed in the provided results, the presence of the reactive amine makes it a suitable candidate for such transformations. The reaction of anthranilic acid derivatives with ethyl oxamate can lead to the formation of quinazoline-2-carboxylates, demonstrating the reactivity of the oxamate group in heterocyclic synthesis. researchgate.net
Table 1: Examples of Reagents for Pyrimidine Synthesis
| Starting Material Class | Reagent Example | Resulting Heterocycle |
|---|---|---|
| α,β-Unsaturated Ketones | Chalcones | Pyrido[2,3-d]pyrimidines nih.gov |
| Cyanoacetates | Ethyl Cyanoacetate | Tetrahydropyrimidines gsconlinepress.comgrowingscience.com |
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com The amine and activated carbonyl functionalities within Ethyl(3-aminophenyl)aminoacetate make it an ideal substrate for various MCRs. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they often involve amine and carbonyl components to produce peptide-like structures or other complex amides. beilstein-journals.orgnih.govmdpi.com For example, the Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acylamino amides. beilstein-journals.orgmdpi.com The aniline (B41778) moiety of Ethyl(3-aminophenyl)aminoacetate could serve as the amine component in such a reaction. Furthermore, the reaction of anilines, ethyl glyoxalate, and epoxides in a three-component reaction to form 1,3-oxazolidine derivatives highlights the utility of similar structures in MCRs. researchgate.net
Scaffold for Design of Ligands in Coordination Chemistry
The presence of multiple heteroatoms (N, O) in Ethyl(3-aminophenyl)aminoacetate provides potential coordination sites for metal ions, making it and its derivatives attractive candidates for ligand design in coordination chemistry.
The oxamate group is a well-known chelating agent for a variety of transition metal ions, often forming stable five-membered chelate rings. wikipedia.org Transition metal oxalate (B1200264) complexes are a class of coordination compounds with oxalate (C₂O₄²⁻) ligands, which can be homoleptic or have mixed ligands. wikipedia.org The formation of coordination complexes involves the reaction of a metal cation with ligands that possess lone pairs of electrons, forming coordinate covalent bonds. youtube.comyoutube.com The design of ligands can modulate the electronic properties and reactivity of the metal center. While specific complexation studies with Ethyl(3-aminophenyl)aminoacetate were not found, the analogous oxalato and amino functionalities are known to coordinate with metals like iron, copper, and cobalt. wikipedia.orgyoutube.comyoutube.com The amino group provides an additional coordination site, allowing for the formation of potentially more complex and stable metal complexes. The study of metal oxalate chains demonstrates how organic cations can influence the structure and properties of the resulting coordination polymers. acs.org
Table 2: Common Transition Metals in Oxalate Complexes
| Metal Ion | Common Oxidation State | Example Complex Type |
|---|---|---|
| Iron (Fe) | +3 | [Fe(C₂O₄)₃]³⁻ wikipedia.orgresearchgate.net |
| Copper (Cu) | +2 | [Cu(C₂O₄)₂(H₂O)₂]²⁻ |
| Cobalt (Co) | +2, +3 | [Co(C₂O₄)(NH₃)₄]⁺ wikipedia.org |
Metal complexes derived from oxanilate-type ligands have potential applications in catalysis. The metal center in such complexes can act as a Lewis acid, catalyzing a variety of organic transformations. youtube.comyoutube.com For instance, ruthenium complexes are known to be effective catalysts for reactions such as transfer hydrogenation and C-H activation. nih.gov The ligand environment plays a crucial role in tuning the catalytic activity and selectivity of the metal complex. In supramolecular chemistry, the ability of Ethyl(3-aminophenyl)aminoacetate to participate in hydrogen bonding and π-π stacking interactions, in addition to metal coordination, makes it a candidate for the construction of self-assembled architectures. The selective recognition of anions, such as oxalate, by specifically designed receptors is a key area of supramolecular chemistry. nih.gov
Derivatization for Functional Materials (e.g., Polymers, Fluorescent Probes)
The functional groups of Ethyl(3-aminophenyl)aminoacetate can be modified to produce monomers for polymerization or to create molecules with specific photophysical properties.
The presence of an amino group allows for the incorporation of this molecule into polymer chains. For example, aminophenols can be polymerized to form conductive polyaminophenol films. mdpi.com Amino-functional polymers are of interest for various biomedical applications due to their ability to interact with cell membranes and deliver therapeutic agents. nih.gov Amino acids are also used as sustainable sources for designing functional polymers. nih.gov The derivatization of Ethyl(3-aminophenyl)aminoacetate could lead to the synthesis of novel polyesters or polyamides with tailored properties.
The oxamate or a derivatized aniline portion of the molecule could serve as a core for fluorescent probes. The development of fluorescent probes for the detection of specific analytes, such as oxalyl chloride or oxalate anions, is an active area of research. nih.govnih.govnus.edu.sg These probes often work through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte. The fluorescence properties of terbium, for instance, are utilized in various applications, including as a probe in biochemistry. wikipedia.org Derivatives of Ethyl(3-aminophenyl)aminoacetate could potentially be designed to exhibit fluorescence quenching or enhancement upon interaction with target species. For example, ROS-responsive nanomedicine has been developed using fluorinated oxalate compounds for chemiluminescence imaging. mdpi.com
Oligomerization and Polymerization Studies of Related Acetates
The structural characteristics of ethyl(3-aminophenyl)aminoacetate, specifically the presence of both an ester and an amide group, make it an interesting monomer for the synthesis of oligoamides and poly(ester amides). While direct studies on the oligomerization and polymerization of ethyl(3-aminophenyl)aminoacetate are not extensively documented in publicly available literature, the broader class of related acetates and amides has been the subject of significant research. These studies provide insights into the potential polymerization behavior of this specific compound.
Poly(ester amides) (PEAs) are a class of polymers that combine the properties of polyesters and polyamides. The ester linkages contribute to their biodegradability, while the amide groups provide good thermal and mechanical properties due to strong intermolecular hydrogen bonding. upc.edursc.org The synthesis of PEAs can be achieved through various methods, including polycondensation reactions. upc.edunih.gov For instance, new families of random co-poly(ester amides) have been synthesized by the co-polycondensation of di-p-toluenesulfonic acid salts of bis-(L-α-amino acid) α,ω-alkylene diesters with active diesters of dicarboxylic acids. nih.gov
The properties of the resulting polymers are highly dependent on the monomers used and the regularity of the ester and amide linkages in the polymer chain. For example, segmented poly(ether amide)s with uniform oxalamide-based hard segments have been shown to be thermoplastic elastomers with a broad temperature-independent rubber plateau. researchgate.net The melting transitions of these materials can be tuned by altering the length of the aliphatic spacer separating the oxalamide units. researchgate.net
Below is a table summarizing various studies on oligoamides and poly(ester amides) synthesized from related acetate (B1210297) and amide monomers.
| Polymer Type | Monomers | Synthesis Method | Key Findings |
| Co-poly(ester amides) | Di-p-toluenesulfonic acid salts of bis-(L-α-amino acid) α,ω-alkylene diesters, active diesters of dicarboxylic acids, L-lysine benzyl (B1604629) ester | Co-polycondensation | Resulting polymers have reactive pendant carboxylic acid groups. nih.gov |
| Segmented Poly(ether amide)s | Flexible PTHF segments, uniform rigid oxalamide segments | Not specified | Incorporation of uniform hard segments leads to highly phase-separated thermoplastic elastomers. researchgate.net |
| Telechelic sequence-defined oligoamides | Unnatural amino acids (e.g., γ-aminobutyric acid derivatives) | Solution-phase synthesis using a soluble support | The process allows for the creation of multifunctional tetramers with high thermal stability. nih.gov |
| α-Amino acids based poly(ester amide)s | α-Amino acids | Not specified | These polymers are promising for 3D printing of tissue engineering scaffolds due to their thermal stability and ability to support cell adhesion. nih.gov |
Incorporation into Organic Frameworks (e.g., MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functional groups present on the organic ligands play a crucial role in the structure and properties of the resulting MOFs. While there is no specific literature detailing the incorporation of ethyl(3-aminophenyl)aminoacetate into MOFs, its structure, featuring a reactive amino group on a phenyl ring, makes it a potential candidate as a functionalized organic ligand.
Amino-functionalized ligands are widely used in the synthesis of MOFs to introduce specific functionalities, which can enhance properties such as gas adsorption, catalysis, and fluorescence. nih.govnih.gov The amino group can act as a coordination site or as a post-synthetic modification site to graft other functional molecules.
The general principle involves the reaction of a metal salt with the organic ligand under solvothermal conditions. The amino group can either remain free within the pores of the MOF or participate in the coordination to the metal center. The resulting MOFs can have applications in various fields, including as nanocarriers for drug delivery, where the amino groups on the surface can be used to attach targeting moieties. nih.gov
The table below presents examples of amino-functionalized ligands used in the synthesis of MOFs and the characteristics of the resulting frameworks.
| Amino-Functionalized Ligand | Metal Ion | Resulting MOF Characteristics | Potential Applications |
| 2,5-bis(p-carbonylphenyl)-1-aminobenzene (H₂BCPAB) | Cd²⁺ | Three-dimensional framework with a {4.6²}{4.6⁷.8²} point symbol. nih.gov | Fluorescence |
| 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene) (H₂BDAB) | Cd²⁺, Zn²⁺ | 3D framework with {4².8⁴} point symbol and interpenetrated 2D supramolecular layers. nih.gov | Fluorescence |
| NH₂-UiO-66 (a Zr-based MOF with amino-functionalized terephthalate (B1205515) linkers) | Zr(IV) | High chemical stability over a wide pH range. nih.gov | Targeted drug delivery |
Given its structure, ethyl(3-aminophenyl)aminoacetate could potentially be hydrolyzed to the corresponding carboxylic acid, 3-aminophenyl oxamic acid, which could then be used as a bifunctional ligand for MOF synthesis. The amino group and the oxamic acid moiety would provide multiple coordination sites for metal ions, potentially leading to the formation of novel MOF structures with interesting properties.
Chemical Biology and Mechanistic Biological Interactions Excluding Clinical/safety
Substrate Recognition and Enzyme-Catalyzed Transformations
The interaction of Ethyl(3-aminophenyl)aminoacetate with enzymes is a primary area of investigation. The focus is on understanding how its specific chemical structure is recognized by enzyme active sites and the subsequent transformations it may undergo.
Investigations of Metabolic Pathways (Conceptual Framework)
Detailed metabolic pathways for Ethyl(3-aminophenyl)aminoacetate have not yet been fully elucidated. Conceptually, its metabolism in biological systems is likely to involve hydrolysis of the ethyl ester by esterases, yielding the corresponding carboxylic acid. Additionally, the amino group on the phenyl ring presents a potential site for various metabolic transformations, including acetylation or oxidation by cytochrome P450 enzymes. The oxoacetate moiety may also be subject to enzymatic reduction or further metabolism. Further research is required to experimentally validate these conceptual metabolic routes.
Chemical Probes for Biological System Interrogation
The potential of Ethyl(3-aminophenyl)aminoacetate as a chemical probe to investigate biological systems is an area of active consideration. Its structure, featuring both a hydrogen bond donor (amino group) and acceptor (oxo and ester groups), as well as an aromatic ring, allows for potential interactions with a variety of biological macromolecules. If coupled with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, it could be used to identify and characterize novel protein targets or to probe the substrate specificity of particular enzymes. However, specific applications of this compound as a chemical probe have not yet been reported in the literature.
Modulation of Cellular Processes via Molecular Interactions (Mechanism-Focused)
The ability of Ethyl(3-aminophenyl)aminoacetate to modulate cellular processes is hypothesized to occur through specific molecular interactions. The compound's structural motifs suggest potential binding to enzymes or receptors, which could, in turn, affect signaling pathways or metabolic fluxes. For instance, the aminophenyl group is a common feature in various biologically active molecules, and the oxoacetate portion can mimic endogenous alpha-keto acids. These features suggest that it could act as a competitive inhibitor for enzymes that recognize such structures. However, at present, there is a lack of published studies that definitively demonstrate the modulation of any specific cellular process by this compound.
Comparative Analysis of Structure-Activity Relationships in Enzyme Binding (Mechanism-Focused)
While specific structure-activity relationship (SAR) studies for Ethyl(3-aminophenyl)aminoacetate are not available, analysis of related 2-oxoamide compounds provides valuable insights into the potential determinants of its biological activity. Studies on a series of 2-oxoamides as inhibitors of human phospholipase A2 (PLA2) enzymes have highlighted the importance of the ester group and the nature of the amino acid-like portion of the molecule.
For example, it has been demonstrated that the size of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) can influence the inhibitory potency and selectivity against different PLA2 isoforms. Furthermore, the length and composition of the linker between the 2-oxoamide and other functional groups are critical for effective binding to the enzyme's active site. It is proposed that the 2-oxoamide functionality interacts with the catalytic serine residue within the active site of these enzymes.
Based on these findings with related molecules, it can be inferred that the ethyl ester and the 3-aminophenyl group of Ethyl(3-aminophenyl)aminoacetate are key determinants for its potential enzyme-binding affinity and specificity. The position of the amino group on the phenyl ring (meta in this case) is also expected to play a significant role in defining its interaction with target proteins.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes to chiral derivatives of ethyl(3-aminophenyl)aminoacetate represents a significant area of future research. The presence of a prochiral center, or the potential to introduce chirality, opens the door to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.
Recent advances in asymmetric catalysis offer promising strategies. For instance, the enantioselective synthesis of chiral amines is a rapidly developing field. acs.org Methodologies such as transition-metal-catalyzed asymmetric hydrogenation could be adapted to produce chiral analogs of ethyl(3-aminophenyl)aminoacetate. acs.org Organocatalysis, which utilizes small organic molecules as catalysts, also presents a powerful tool for the asymmetric synthesis of chiral amines and their derivatives. syr.edu Specifically, chiral phosphoric acids or isothiourea catalysts could be employed in the atroposelective N-acylation of aniline (B41778) derivatives, a strategy that could be explored for creating axially chiral amides from this precursor. nih.gov
Future research will likely focus on the design of chiral ligands and organocatalysts that can effectively control the stereochemistry of reactions involving ethyl(3-aminophenyl)aminoacetate. The goal is to develop highly efficient and selective methods for producing single-enantiomer products, which are often crucial for biological activity. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the production of ethyl(3-aminophenyl)aminoacetate and its derivatives. nih.gov Continuous flow processes provide numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction, purification, and analysis steps. nih.govnih.gov
For a molecule like ethyl(3-aminophenyl)aminoacetate, a multistep flow synthesis could be envisioned. For example, the initial C-N coupling reaction to form the aniline derivative could be performed in one reactor, followed by immediate reaction with an acylating agent in a second reactor, all within a closed, automated system. This approach minimizes manual handling of intermediates and allows for rapid optimization of reaction conditions. nih.gov
Automated synthesis systems, often coupled with machine learning algorithms, can accelerate the discovery of new derivatives and the optimization of reaction protocols. These systems can perform numerous reactions in parallel, rapidly screening different starting materials, catalysts, and conditions to identify the most efficient synthetic routes. nih.gov The development of such automated platforms for the synthesis of oxalamic acid derivatives would represent a significant step forward.
Exploration of Advanced Catalytic Cycles
The synthesis of the N-aryl amide bond in ethyl(3-aminophenyl)aminoacetate is a prime target for the application of advanced catalytic cycles. While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for this purpose, researchers are continuously seeking more sustainable and efficient alternatives.
Future research is likely to explore the use of catalysts based on more abundant and less expensive metals like copper and iron. Copper-catalyzed Ullmann-type coupling reactions, for instance, are a classic method for C-N bond formation that has seen a modern resurgence with the development of new ligand systems. nih.gov Iron-mediated reductive amidation of nitroarenes offers a direct route to N-aryl amides from readily available starting materials.
Furthermore, the development of novel catalytic cycles that operate under milder conditions and with lower catalyst loadings is a key goal. This includes the design of more active and stable catalyst systems, as well as the exploration of unconventional activation methods, such as photoredox catalysis, to drive the desired transformations. The application of these advanced catalytic methods to the synthesis of ethyl(3-aminophenyl)aminoacetate could lead to more cost-effective and environmentally friendly production processes.
Machine Learning and AI in Compound Design and Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools in chemical research, with the potential to revolutionize the design of new molecules and the prediction of reaction outcomes. For a scaffold like ethyl(3-aminophenyl)aminoacetate, these computational approaches can significantly accelerate the discovery of new derivatives with tailored properties.
Generative AI models, such as those utilized in the REINVENT 4 framework, can design novel molecules from the ground up, optimized for specific biological targets or material properties. By training these models on large datasets of known molecules and their activities, it is possible to generate new chemical entities based on the ethyl(3-aminophenyl)aminoacetate core that are predicted to have high efficacy. This in-silico design process can drastically reduce the number of compounds that need to be synthesized and tested experimentally.
In addition to compound design, AI can also be used to predict the outcomes of chemical reactions. By analyzing vast amounts of reaction data, ML models can learn the complex relationships between reactants, reagents, and conditions, and predict the likely products and yields of a given transformation. This predictive power can guide the synthetic chemist in choosing the optimal reaction conditions for the synthesis of ethyl(3-aminophenyl)aminoacetate and its derivatives, saving time and resources.
Expanding Applications in Niche Chemical Fields
The unique bifunctional nature of ethyl(3-aminophenyl)aminoacetate makes it an attractive candidate for exploration in various niche chemical fields beyond its current use as a synthetic intermediate.
One promising area is in the development of novel functional materials. The presence of both a hydrogen bond donor (the amine) and acceptor (the carbonyl groups), as well as an aromatic ring, suggests potential applications in the design of supramolecular assemblies, liquid crystals, or polymers with specific electronic or optical properties. Poly(β-amino esters), for example, are a class of biodegradable polymers synthesized from the reaction of amines and acrylates, and similar polymerization strategies could be explored with derivatives of ethyl(3-aminophenyl)aminoacetate.
In medicinal chemistry, the oxalamic acid moiety is found in compounds with a range of biological activities. Derivatives of ethyl(3-aminophenyl)aminoacetate could be investigated as potential therapeutic agents. For instance, hydroxamic acid derivatives are known for their metal-chelating properties and have been explored as enzyme inhibitors. The core structure could also be incorporated into larger molecules as a linker or a pharmacophore. The development of bifunctional prodrugs is another area of interest, where the amine and ester groups could be used to improve the pharmacokinetic properties of a drug.
Furthermore, the reactivity of the amine and oxoacetate groups allows for the facile synthesis of a wide range of derivatives, including nitrones and other heterocyclic systems, which have shown promise in areas such as neuroprotection. The exploration of these and other potential applications will be a key driver of future research on this versatile compound.
Interactive Data Table: Emerging Research Areas
| Research Area | Key Focus | Potential Impact |
| Asymmetric Synthesis | Development of chiral catalysts for enantioselective synthesis. | Access to enantiopure compounds for pharmaceutical and materials applications. |
| Flow Chemistry | Integration of continuous flow and automated synthesis. | More efficient, safer, and scalable production of the compound and its derivatives. |
| Advanced Catalysis | Exploration of earth-abundant metal catalysts and novel catalytic cycles. | More sustainable and cost-effective synthetic routes. |
| Machine Learning & AI | AI-driven design of novel derivatives and prediction of reaction outcomes. | Accelerated discovery of new molecules with desired properties and optimized syntheses. |
| Niche Applications | Exploration in functional materials, medicinal chemistry, and supramolecular chemistry. | Expansion of the utility of the compound beyond its role as an intermediate. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Ethyl(3-aminophenyl)aminoacetate?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting ethyl oxoacetate derivatives with 3-aminophenylamine under controlled conditions. Key parameters include:
- Catalysts : Acidic (e.g., HCl) or basic catalysts to enhance reactivity .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature : Moderate reflux (60–80°C) to balance reaction rate and byproduct formation .
- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Q. Example Protocol :
Dissolve 3-aminophenylamine (1 eq) in anhydrous DMF.
Add ethyl oxoacetate (1.1 eq) dropwise under nitrogen.
Stir at 70°C for 12 hours.
Purify via flash chromatography (ethyl acetate:hexane = 3:7).
Yield Optimization : Higher yields (>75%) are achieved with excess oxoacetate (1.2 eq) and molecular sieves to absorb moisture .
Q. How is Ethyl(3-aminophenyl)aminoacetate characterized structurally?
A multi-technique approach is essential:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 4.2–4.4 ppm (ester CH2), and δ 6.5–7.5 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and ~165 ppm (oxo group) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 237.1 .
- IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
Data Cross-Validation : Discrepancies in carbonyl peak positions (e.g., IR vs. NMR) may arise from solvent effects or polymorphism, necessitating complementary techniques .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitutions?
The oxoacetate moiety acts as an electrophilic center. Mechanistic studies suggest:
- Step 1 : Protonation of the carbonyl oxygen by acidic catalysts, enhancing electrophilicity .
- Step 2 : Nucleophilic attack by the 3-aminophenylamine’s NH2 group, forming a tetrahedral intermediate.
- Step 3 : Elimination of water to yield the final product .
Kinetic Studies : Pseudo-first-order kinetics are observed under excess amine conditions. Activation energy (Ea) ranges from 45–60 kJ/mol, depending on solvent polarity .
Q. How can computational methods predict its biological targets and structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the aminophenyl group .
- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal electron-deficient regions at the oxoacetate group, suggesting reactivity toward nucleophilic residues .
- SAR Insights :
- Electron-Withdrawing Substituents (e.g., NO2 on phenyl ring) enhance antimicrobial activity by increasing electrophilicity .
- Ester Hydrolysis : Simulated hydrolysis (pH 7.4) shows t½ of ~8 hours, indicating moderate metabolic stability .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Case Study : Discrepant melting points (reported 145–155°C) may arise from polymorphs or solvate formation.
- Resolution Strategies :
Example : A 2024 study resolved conflicting NMR signals by using deuterated DMSO to suppress keto-enol tautomerism, confirming the dominant keto form .
Q. What are the methodological considerations for evaluating its biological activity?
- Antimicrobial Assays :
- MIC Determination : Broth microdilution (24–48 hours) against S. aureus (ATCC 25923) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .
- Anti-inflammatory Screening : COX-2 inhibition assay (IC50 calculation) using ELISA kits .
Data Interpretation : Activity variations (e.g., MIC ±20%) may stem from batch-to-batch purity differences. HPLC purity >95% is recommended .
Q. How can researchers modify the compound to enhance pharmacokinetic properties?
- Prodrug Design : Replace ethyl ester with pivaloyloxymethyl (POM) groups to improve oral bioavailability .
- Derivatization :
- Amino Group : Acylation (e.g., acetyl) to modulate lipophilicity (logP) .
- Phenyl Ring : Introduce fluorine to enhance metabolic stability and BBB penetration .
In Silico ADMET : SwissADME predicts moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and CYP3A4 metabolism .
Q. What advanced analytical techniques resolve complex degradation pathways?
- LC-HRMS : Identify degradation products (e.g., hydrolysis to 3-aminophenylglyoxylic acid) under accelerated stability conditions (40°C/75% RH) .
- Isotopic Labeling : ¹⁸O-tracing to confirm hydrolytic vs. oxidative pathways .
Q. Degradation Profile :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 2) | Ethyl oxoacetate | Ester hydrolysis |
| Alkaline (pH 9) | Aniline dimer | Oxidative coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
